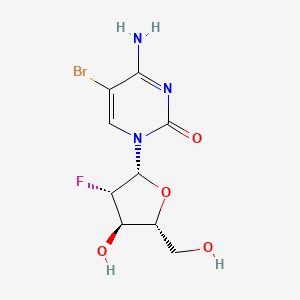

2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTQLSGNVUCAMZ-BYPJNBLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219191 |

Source

|

| Record name | 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69123-93-9 |

Source

|

| Record name | 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Synthesis of 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine"

An In-depth Technical Guide to the Synthesis of 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine

Foreword: A Senior Application Scientist's Perspective

The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry and drug development. These molecules, which mimic the natural building blocks of DNA and RNA, have yielded powerful antiviral and anticancer agents.[1] The target of this guide, this compound (FBrAC), is a key intermediate, particularly in the synthesis of radiolabeled probes for Positron Emission Tomography (PET) imaging, which can visualize gene expression and monitor therapy response in vivo.[2]

This document is not merely a list of procedural steps. It is a guide grounded in the principles of synthetic organic chemistry, designed for researchers and drug development professionals. We will delve into the causality behind each strategic choice—from the selection of reagents to the specific reaction conditions—to provide a holistic understanding of the synthetic pathway. The protocols herein are designed as self-validating systems, with built-in checkpoints for characterization and purification, ensuring the integrity of the final compound. Every critical claim is substantiated by authoritative sources to uphold the highest standards of scientific trustworthiness.

Retrosynthetic Strategy: A Convergent Approach

The synthesis of a modified nucleoside like FBrAC is most effectively achieved through a convergent strategy.[3][4] This approach involves preparing the two core components—the modified sugar (glycone) and the heterocyclic base (aglycone)—independently before coupling them in a key final step. This strategy offers greater flexibility and generally leads to higher overall yields compared to a linear approach where modifications are made to a pre-formed nucleoside.[1][4]

Our retrosynthetic analysis identifies two primary building blocks: a suitably protected 2-deoxy-2-fluoro-D-arabinofuranose derivative and silylated 5-bromocytosine . The key transformation is the stereoselective formation of the N-glycosidic bond, which must yield the biologically active β-anomer.

Caption: Retrosynthetic analysis of FBrAC.

Part I: Synthesis of the Fluorinated Glycone

The introduction of a fluorine atom at the 2'-position with the arabino configuration (where the fluorine is on the same face of the sugar ring as the C3' hydroxyl and the C4' hydroxymethyl group) is a critical and challenging step. This modification enhances the metabolic stability of the nucleoside's glycosidic bond towards enzymatic cleavage.[3][4]

A reliable method involves the stereospecific fluorination of a protected ribofuranose precursor.[5] The key is to achieve an inversion of configuration at the C2' position.

Protocol 2.1: Fluorination of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

This procedure utilizes (Diethylamino)sulfur trifluoride (DAST), a versatile nucleophilic fluorinating agent that replaces a hydroxyl group with fluorine, typically via an SN2 mechanism.[1] The SN2 pathway ensures the required inversion of stereochemistry from the ribo configuration (2'-OH down) to the arabino configuration (2'-F up).

Experimental Protocol:

-

Preparation: In a flame-dried, inert-atmosphere flask, dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous dichloromethane (DCM). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Fluorination: Slowly add DAST (approx. 1.5 equivalents) dropwise to the stirred solution. The reaction is highly exothermic and requires careful temperature control to minimize side reactions.

-

Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose, is then purified by flash column chromatography on silica gel.[6]

Protocol 2.2: Anomeric Bromination

To activate the fluorinated sugar for the subsequent glycosylation, the anomeric position (C1') must be converted into a good leaving group, typically a bromide.

Experimental Protocol:

-

Preparation: Dissolve the purified fluorinated sugar from the previous step in anhydrous DCM.

-

Bromination: Bubble dry hydrogen bromide (HBr) gas through the solution at 0 °C until TLC analysis indicates complete conversion of the starting material.

-

Workup: Evaporate the solvent and excess HBr under a stream of dry nitrogen. The resulting 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide is typically used immediately in the next step without further purification due to its instability.[6][7]

Part II: Preparation of the Silylated Aglycone

The nucleobase, 5-bromocytosine, must be activated to enhance its nucleophilicity and solubility in the aprotic solvents used for glycosylation. This is achieved by silylation, which converts the N-H and O-H protons to trimethylsilyl (TMS) groups. The Vorbrüggen procedure, which utilizes silylated bases, is the most common and reliable method for nucleoside synthesis.[8][9]

Protocol 3.1: Persilylation of 5-Bromocytosine

Experimental Protocol:

-

Setup: In a flame-dried flask under an inert atmosphere, suspend 5-bromocytosine in hexamethyldisilazane (HMDS).

-

Catalysis: Add a catalytic amount of trimethylsilyl chloride (TMSCl) or ammonium sulfate.

-

Reaction: Heat the mixture to reflux (approx. 130 °C) until the solution becomes clear, indicating that the silylation is complete.

-

Isolation: Remove the excess HMDS and other volatile byproducts under vacuum to yield the persilylated 5-bromocytosine as an oil or solid, which is used directly in the glycosylation step.

Part III: The Vorbrüggen Glycosylation Reaction

This step is the crux of the entire synthesis, where the sugar and base moieties are coupled to form the N-glycosidic bond.[10] The reaction is catalyzed by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), which activates the anomeric carbon of the sugar for nucleophilic attack by the silylated base.[9][11]

Caption: Key steps in the Vorbrüggen glycosylation.

Protocol 4.1: TMSOTf-Catalyzed Coupling

Experimental Protocol:

-

Preparation: Dissolve the crude anomeric bromide (Part I) and the persilylated 5-bromocytosine (Part II) in an anhydrous aprotic solvent such as acetonitrile or 1,2-dichloroethane.

-

Coupling: Cool the solution to 0 °C and add TMSOTf (approx. 1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux (e.g., 60-80 °C) for several hours. The formation of the desired β-anomer is favored, but the α-anomer will also be formed. The ratio is influenced by solvent and temperature.[11]

-

Workup: After cooling, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: The crude product is a mixture of α and β anomers. A preliminary purification by flash chromatography is performed to isolate the protected nucleoside mixture.

| Component | Role | Typical Molar Eq. |

| 2-Fluoro-arabinofuranosyl Bromide | Electrophile | 1.0 |

| Persilylated 5-Bromocytosine | Nucleophile | 1.2 - 1.5 |

| TMSOTf | Lewis Acid Catalyst | 1.1 - 1.3 |

| Acetonitrile | Anhydrous Solvent | - |

| Table 1: Typical Reagents for the Glycosylation Step. |

Part IV: Deprotection and Final Purification

The final step is to remove the benzoyl protecting groups from the sugar moiety to yield the target compound. This is typically accomplished by ammonolysis.

Protocol 5.1: Ammonolysis

Experimental Protocol:

-

Deprotection: Dissolve the protected nucleoside mixture in anhydrous methanol. Saturate the solution with ammonia gas at 0 °C, or use a solution of ammonia in methanol (7N).

-

Reaction: Seal the vessel and stir at room temperature for 16-24 hours. Monitor by TLC until all starting material is consumed.

-

Isolation: Evaporate the solvent and excess ammonia to dryness. The resulting crude solid contains the final product (β-anomer), the α-anomer, and benzamide byproducts.

Protocol 5.2: High-Performance Liquid Chromatography (HPLC) Purification

The separation of the α and β anomers is challenging and requires a high-resolution technique. Preparative Reverse-Phase HPLC is the method of choice.[12][13][14]

Experimental Protocol:

-

Sample Preparation: Dissolve the crude product from the deprotection step in a minimal amount of the HPLC mobile phase (e.g., water/methanol mixture).

-

Chromatography: Inject the sample onto a preparative C18 HPLC column. Elute with a gradient of water and methanol (or acetonitrile).[15]

-

Fraction Collection: Collect fractions corresponding to the desired product peak (the β-anomer typically has a distinct retention time from the α-anomer).

-

Final Product: Combine the pure fractions and remove the solvent by lyophilization to obtain this compound as a pure white solid.

Part V: Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity, purity, and stereochemistry of the final product.

| Analysis Technique | Expected Result / Purpose |

| ¹H NMR | Confirms the presence of all protons and their connectivity. The coupling constant (J-value) of the anomeric proton (H-1') helps confirm the β-configuration. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. |

| ¹⁹F NMR | A singlet or doublet confirming the presence and environment of the single fluorine atom at the C2' position.[16] |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, confirming its elemental composition (C₉H₁₁BrFN₃O₄). |

| Analytical HPLC | Assesses the final purity of the compound (typically >95-98%) and confirms the separation from the α-anomer.[15] |

| Table 2: Key Analytical Methods for Product Validation. |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions, particularly during the critical fluorination and glycosylation steps. The convergent strategy outlined in this guide, centered on a Vorbrüggen coupling, represents a robust and well-established pathway.[9] Success hinges on the precise execution of each protocol, diligent monitoring of reaction progress, and rigorous purification and characterization of intermediates and the final product. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently undertake this challenging but rewarding synthesis.

References

-

Mangner, T. J., et al. (2003). Synthesis of 2′-deoxy-2′-[18F]fluoro-β-D-arabinofuranosyl-5-iodouracil ([18F]FIAU) and 2′-deoxy-2′-[18F]fluoro-β-D-arabinofuranosyl-5-iodocytosine ([18F]FIAC). Journal of Labelled Compounds and Radiopharmaceuticals, 46(11), 1045-1054. Available at: [Link]

-

Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques. (n.d.). Technology Networks. Available at: [Link]

-

Synthesis of nucleosides. (2023, November 29). In Wikipedia. Available at: [Link]

-

Damha, M. J., et al. (1998). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 26(23), 5431–5441. Available at: [Link]

-

Nucleotide Synthesis. (2011, March 2). In Wikiversity. Available at: [Link]

-

Kumar, Y., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. Available at: [Link]

-

Choi, Y., & Lee, H. W. (2009). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of the Korean Chemical Society, 53(5), 499-513. Available at: [Link]

-

Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7087. Available at: [Link]

-

Pillarsetty, N., et al. (2018). TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC). PLoS ONE, 13(5), e0196342. Available at: [Link]

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2004). Synthesis of Nucleosides. Organic Reactions, 55, 1. Available at: [Link]

-

Watanabe, K. A., et al. (1983). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Journal of Medicinal Chemistry, 26(2), 152-156. Available at: [Link]

-

Wang, G., et al. (2022). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 9(10), nwac130. Available at: [Link]

-

Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7087. Available at: [Link]

-

Elzagheid, M. I. (2012). Synthesis of Sugar Fluorinated Nucleosides. International Journal of Current Research and Review, 4(12), 80-92. Available at: [Link]

-

Pillarsetty, N., et al. (2018). TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC). PLoS ONE, 13(5), e0196342. Available at: [Link]

-

Alauddin, M. M., et al. (2002). Synthesis of 2′-deoxy-2′-fluoro- 1-β-d-arabinofuranosyl uracil derivatives: A method suitable for preparation of [18F]-labeled nucleosides. Journal of Labelled Compounds and Radiopharmaceuticals, 45(6), 489-503. Available at: [Link]

-

Kumar, Y., et al. (2024). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 29(10), 2390. Available at: [Link]

-

Kumar, Y., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. Available at: [Link]

-

Alauddin, M. M., et al. (2004). Synthesis of 2'-deoxy-2'-[18F]fluoro-5-bromo-1-beta-D-arabinofuranosyluracil ([18F]-FBAU) and 2'-deoxy-2'-[18F]fluoro-5-chloro-1-beta-D-arabinofuranosyl-uracil ([18F]-FCAU), and their biological evaluation as markers for gene expression. Nuclear Medicine and Biology, 31(4), 399-405. Available at: [Link]

-

Damha, M. J., et al. (1998). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): Synthesis and physicochemical studies. Nucleic Acids Research, 26(23), 5431–5441. Available at: [Link]

-

Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC) V.1. protocols.io. Available at: [Link]

Sources

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2'-deoxy-2'-[18F]fluoro-5-bromo-1-beta-D-arabinofuranosyluracil ([18F]-FBAU) and 2'-deoxy-2'-[18F]fluoro-5-chloro-1-beta-D-arabinofuranosyl-uracil ([18F]-FCAU), and their biological evaluation as markers for gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An investigation on stereospecific fluorination at the 2′-arabino-position of a pyrimidine nucleoside: radiosynthesis of 2′-deoxy-2′-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrr.com [ijcrr.com]

- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. biosynth.com [biosynth.com]

- 11. journals.plos.org [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]

- 14. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 2'-Fluoro-5-bromo-1-β-D-arabinofuranosylcytosine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Fluoro-5-bromo-1-β-D-arabinofuranosylcytosine (Br-FAC) is a synthetic pyrimidine nucleoside analog belonging to a class of compounds with significant therapeutic potential. The strategic incorporation of a fluorine atom at the 2'-arabino ('up') position of the sugar moiety and a bromine atom at the 5-position of the cytosine base confers unique chemical and biological properties. These modifications enhance metabolic stability and modulate interactions with key cellular enzymes, making Br-FAC and its congeners potent antiviral and antineoplastic agents. This guide provides a comprehensive analysis of the compound's physicochemical properties, structural conformation, a representative synthetic pathway, and its detailed mechanism of action, offering a foundational resource for its application in research and drug development.

Physicochemical and Structural Properties

The therapeutic efficacy of a nucleoside analog is intrinsically linked to its chemical structure. The specific substitutions in Br-FAC govern its stability, conformation, and ultimately, its biological activity.

Key Physicochemical Data

Quantitative data for Br-FAC provides a baseline for its handling, formulation, and analysis. The following table summarizes its core properties.

| Property | Value | Source / Method |

| CAS Number | 69123-93-9 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₁BrFN₃O₄ | Calculated |

| Molecular Weight | 324.11 g/mol | Calculated |

| Predicted Density | 2.21 ± 0.1 g/cm³ | ChemicalBook[1] |

| Predicted Boiling Point | 513.3 ± 60.0 °C | ChemicalBook[1] |

| Predicted pKa | 12.84 ± 0.70 | ChemicalBook[1] |

Structural and Conformational Analysis

The defining features of Br-FAC are the two halogen substitutions.

-

5-Bromo Substitution: The bromine atom on the pyrimidine ring increases the lipophilicity of the molecule and can influence base pairing and stacking interactions within a DNA strand.

-

2'-Fluoro (arabino) Substitution: Fluorine is the most electronegative element, and its placement at the 2'-position of the arabinofuranose sugar has profound stereoelectronic consequences.[2] This substitution makes the glycosidic bond more resistant to enzymatic cleavage, increasing the compound's metabolic stability.[3]

Proton NMR (270 MHz) studies on 2'-deoxy-2'-fluoro-arabinofuranosylcytosine derivatives, including the 5-bromo analog, have provided critical insights into its solution-state conformation.[4]

-

Sugar Pucker: The fluorine substituent in the arabino configuration induces a dynamic equilibrium between the C3'-endo and C2'-endo conformations of the furanose ring, with an approximate 50:50 distribution.[4] This conformational flexibility is distinct from that of the endogenous 2'-deoxycytidine and influences how the molecule is recognized and processed by cellular kinases and polymerases.

-

Rotamer Populations: The conformation around the C4'-C5' bond is also affected, with rotamer populations determined to be approximately 41% gg, 18% tg, and 41% gt.[4] This distribution, similar to other ara-C derivatives, dictates the spatial orientation of the critical 5'-hydroxyl group, the site of initial phosphorylation.[4]

Protocol: A Representative Synthetic Approach

This protocol is a generalized representation and requires optimization for specific laboratory conditions. It illustrates the key chemical transformations involved.

Step 1: Silylation of 5-Bromocytosine

-

Suspend 5-bromocytosine in anhydrous acetonitrile.

-

Add an excess of N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl chloride (TMSCl).

-

Reflux the mixture under an inert atmosphere (e.g., Argon) until the solution becomes clear, indicating complete silylation.

-

Remove the solvent under reduced pressure to yield the silylated base, which is used immediately in the next step.

-

Causality: Silylation increases the nucleophilicity of the nitrogen atoms and improves the solubility of the base in organic solvents, facilitating the subsequent coupling reaction.

-

Step 2: Glycosylation

-

Prepare the sugar donor, for example, 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose.

-

Dissolve the silylated 5-bromocytosine and the sugar donor in anhydrous acetonitrile.

-

Cool the mixture to 0°C and slowly add TMSOTf under an inert atmosphere. [5]4. Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding aqueous sodium bicarbonate solution.

-

Causality: TMSOTf is a powerful Lewis acid that activates the sugar donor, promoting the formation of the crucial β-glycosidic bond with the silylated base.

-

Step 3: Deprotection

-

Extract the crude protected nucleoside into an organic solvent (e.g., dichloromethane), dry, and evaporate the solvent.

-

Dissolve the residue in methanolic ammonia (NH₃/MeOH).

-

Stir the solution at room temperature in a sealed vessel overnight to cleave the benzoyl protecting groups from the sugar and the silyl groups from the base.

-

Causality: Ammonolysis is a standard method for removing ester-based protecting groups (like benzoyl) from sugar hydroxyls under conditions that preserve the nucleoside structure.

-

Step 4: Purification and Verification

-

Evaporate the solvent and purify the crude Br-FAC using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Collect fractions containing the pure product and lyophilize to obtain a white solid.

-

Verify the identity and purity of the final compound using:

-

¹H and ¹⁹F NMR: To confirm the structure, stereochemistry, and absence of impurities.

-

Mass Spectrometry: To confirm the correct molecular weight.

-

HPLC: To determine the final purity (typically >98%).

-

Mechanism of Action and Biological Significance

Br-FAC, like other nucleoside analogs, is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism hinges on its mimicry of natural deoxycytidine, allowing it to hijack critical cellular pathways.

Intracellular Activation Pathway

The journey from extracellular prodrug to active metabolite involves a three-step phosphorylation cascade.

-

Cellular Uptake: Br-FAC enters the cell via nucleoside transporters.

-

Monophosphorylation: The rate-limiting step is the phosphorylation of the 5'-hydroxyl group by deoxycytidine kinase (dCK) to form Br-FAC-monophosphate (Br-FAC-MP). [6][7]The efficiency of this step is a key determinant of the drug's potency.

-

Di- and Triphosphorylation: Br-FAC-MP is subsequently phosphorylated by other cellular kinases (e.g., cytidylate kinase) to the diphosphate (Br-FAC-DP) and finally to the active triphosphate form, Br-FAC-TP . [8]

Molecular Targets and Cytotoxicity

The active Br-FAC-TP metabolite acts primarily by disrupting DNA synthesis.

-

Competitive Inhibition of DNA Polymerase: Br-FAC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerases. [9]* DNA Incorporation and Chain Termination: Once incorporated into a growing DNA strand, the arabino configuration of the sugar, with the 2'-fluoro and 3'-hydroxyl groups in a trans orientation, creates steric hindrance. This altered geometry makes the 3'-hydroxyl group a poor substrate for the formation of the next phosphodiester bond, effectively terminating DNA chain elongation. [10]This leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.

While DNA synthesis is the primary target, related fluorinated nucleosides have also been shown to inhibit other key enzymes, such as ribonucleotide reductase, which could contribute to the overall cytotoxic profile by depleting the pool of natural deoxynucleotides available for DNA synthesis. [7]

Applications in Research and Drug Development

The unique chemical properties of Br-FAC and its analogs make them valuable tools and therapeutic candidates.

-

Antiviral and Antineoplastic Activity: The ability to disrupt DNA replication makes these compounds potent inhibitors of rapidly proliferating cells, including cancer cells and virus-infected cells. [1][11]Analogs such as FMAU (2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil) have demonstrated powerful activity against herpesviruses and hepatitis B virus. [12][13]* Molecular Imaging Probes: When labeled with a positron-emitting isotope (e.g., ¹⁸F), analogs like [¹⁸F]-FBAU (the uracil counterpart) can be used in Positron Emission Tomography (PET). [14]Because their activation is dependent on enzymes like dCK, which are often upregulated in cancer cells and activated immune cells, these radiotracers allow for the non-invasive visualization and quantification of enzyme activity and cellular proliferation in vivo. [12]

Conclusion

2'-Fluoro-5-bromo-1-β-D-arabinofuranosylcytosine is a highly modified nucleoside analog whose chemical design translates directly into potent biological activity. The combination of a 5-bromo-substituted base and a 2'-fluoro-arabinofuranose sugar creates a metabolically stable molecule that, upon intracellular activation, acts as a highly effective DNA chain terminator. Its unique conformational properties, mechanism of action, and the therapeutic success of related compounds underscore its importance for ongoing research in oncology, virology, and molecular imaging.

References

-

Title: 2'-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis and Biological Effects of 2'-Fluoro-5-Ethyl-1-1-D-Arabinofuranosyluracil Source: Antimicrobial Agents and Chemotherapy URL: [Link]

-

Title: Biochemical Modulation of Arabinosylcytosine for Therapy of Leukemias Source: PubMed URL: [Link]

-

Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: MDPI URL: [Link]

-

Title: 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects Source: National Science Review | Oxford Academic URL: [Link]

-

Title: Metabolism and mechanism of action of 5-fluorodeoxycytidine Source: PubMed URL: [Link]

-

Title: A comparative conformational study of certain 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides Source: PubMed URL: [Link]

-

Title: Activity of 2-fluoro-5-methylarabinofuranosyluracil against mouse leukemias sensitive to and resistant to 1-beta-D-arabinofuranosylcytosine Source: PubMed URL: [Link]

-

Title: The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases Source: PubMed URL: [Link]

-

Title: Inhibition of Fludarabine Metabolism by Arabinosylcytosine During Therapy Source: PubMed URL: [Link]

-

Title: Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity Source: PubMed URL: [Link]

-

Title: 2',5-Difluoro-2'-deoxy-1-arabinosyluracil Source: PubChem URL: [Link]

-

Title: Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

-

Title: Antiproliferative activity and mechanism of action of fatty acid derivatives of arabinofuranosylcytosine in leukemia and solid tumor cell lines Source: PubMed URL: [Link]

-

Title: Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy Source: bioRxiv URL: [Link]

-

Title: Selection of 2′-Deoxy-2′-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity Source: ACS Chemical Biology URL: [Link]

-

Title: Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides Source: MDPI URL: [Link]

-

Title: 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics Source: Chemical Society Reviews URL: [Link]

-

Title: Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells Source: MDPI URL: [Link]

-

Title: Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents Source: National Institutes of Health URL: [Link]

-

Title: Biochemical effects of 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil and 2'-fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine in mouse leukemic cells sensitive and resistant to 1-beta-D-arabinofuranosylcytosine Source: PubMed URL: [Link]

-

Title: Modulatory activity of 2',2'-difluorodeoxycytidine on the phosphorylation and cytotoxicity of arabinosyl nucleosides Source: PubMed URL: [Link]

-

Title: Mechanisms of action of 5-fluorocytosine Source: PubMed URL: [Link]

-

Title: 2'-Deoxy-2'-fluorocytidine Source: Wikipedia URL: [Link]

-

Title: Synthesis of 2'-deoxy-2'-[18F]fluoro-5-bromo-1-beta-D-arabinofuranosyluracil ([18F]-FBAU) and 2'-deoxy-2'-[18F]fluoro-5-chloro-1-beta-D-arabinofuranosyl-uracil ([18F]-FCAU), and their biological evaluation as markers for gene expression Source: PubMed URL: [Link]

-

Title: TMSOTf assisted synthesis of 2′-deoxy-2′-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) Source: PLOS ONE URL: [Link]

-

Title: Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil Source: PubMed URL: [Link]

-

Title: In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil Source: PubMed URL: [Link]

-

Title: 5-Bromo-2-fluorobenzaldehyde Source: PubChem URL: [Link]

Sources

- 1. 2'-fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine | 69123-93-9 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A comparative conformational study of certain 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. Antiproliferative activity and mechanism of action of fatty acid derivatives of arabinofuranosylcytosine in leukemia and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulatory activity of 2',2'-difluorodeoxycytidine on the phosphorylation and cytotoxicity of arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of 2-fluoro-5-methylarabinofuranosyluracil against mouse leukemias sensitive to and resistant to 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2’-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 14. Synthesis of 2'-deoxy-2'-[18F]fluoro-5-bromo-1-beta-D-arabinofuranosyluracil ([18F]-FBAU) and 2'-deoxy-2'-[18F]fluoro-5-chloro-1-beta-D-arabinofuranosyl-uracil ([18F]-FCAU), and their biological evaluation as markers for gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2'-Fluoro-Arabinofuranosylcytosine Analogs: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 2'-fluoro-arabinofuranosylcytosine analogs, a critical class of antimetabolite drugs. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate molecular pathways these compounds exploit to exert their cytotoxic effects, primarily through the disruption of DNA synthesis and induction of programmed cell death.

Introduction: A Potent Class of Nucleoside Analogs

2'-fluoro-arabinofuranosylcytosine analogs are synthetic nucleosides that bear a fluorine atom at the 2' position of the arabinose sugar moiety in the "up" or ara configuration. This structural modification is key to their therapeutic activity, enhancing their metabolic stability and altering their interaction with key cellular enzymes involved in nucleic acid synthesis. Prominent examples of this class include Fludarabine, Clofarabine, and Gemcitabine, which are integral in the treatment of various hematological malignancies and solid tumors.[1][2][3][4] Their efficacy stems from a multi-faceted mechanism of action that includes the inhibition of crucial enzymes, incorporation into nascent DNA and RNA strands, and the ultimate induction of apoptosis.[2][5][6]

The Journey to Activation: Cellular Uptake and Phosphorylation

The journey of a 2'-fluoro-arabinofuranosylcytosine analog from an extracellular prodrug to an active intracellular cytotoxic agent is a multi-step process initiated by cellular uptake and subsequent phosphorylation.

Cellular Entry

These hydrophilic molecules are actively transported into the cell via nucleoside transporters, such as those from the SLC28 and SLC29 families.[7] The expression levels of these transporters on the cell surface can significantly influence the intracellular concentration of the drug and, consequently, its therapeutic efficacy.

The Rate-Limiting Step: Monophosphorylation

Once inside the cell, the analog must be converted to its active triphosphate form. The initial and rate-limiting step in this activation cascade is the addition of the first phosphate group, a reaction catalyzed by deoxycytidine kinase (dCK).[7][8][9] The high affinity of dCK for these analogs is a critical determinant of their selective toxicity towards certain cancer cells, particularly those of lymphoid origin, which often exhibit high levels of dCK activity.[10] This reliance on dCK for activation also presents a potential mechanism of drug resistance, where decreased dCK activity can lead to reduced drug efficacy.[11][12]

Sequential Phosphorylation to the Active Triphosphate

Following the initial monophosphorylation, subsequent phosphorylation steps are carried out by other cellular kinases, such as UMP/CMP kinase and nucleoside-diphosphate kinase, to yield the diphosphate and ultimately the active triphosphate metabolite (e.g., F-ara-ATP, Cl-F-ara-ATP, dFdCTP).[7] This active triphosphate form is the primary effector molecule responsible for the cytotoxic activities of the drug.

Caption: Metabolic activation of 2'-fluoro-arabinofuranosylcytosine analogs.

The Tripartite Mechanism of Cytotoxicity

The active triphosphate analogs exert their potent anti-cancer effects through a combination of three primary mechanisms: inhibition of ribonucleotide reductase, direct interference with DNA synthesis, and induction of apoptosis.[2]

Inhibition of Ribonucleotide Reductase (RNR)

The diphosphate form of these analogs can act as a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[1][10][13][14] By inhibiting RNR, the analogs deplete the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby creating a scarcity of the necessary substrates for DNA replication and repair. This self-potentiating mechanism enhances the incorporation of the analog triphosphate into DNA by reducing the competition from its natural counterparts.[8][15]

Disruption of DNA Synthesis: Incorporation and Chain Termination

The primary mechanism of cytotoxicity for these analogs is the direct inhibition of DNA synthesis.[5][16][17] The triphosphate analog, due to its structural similarity to natural deoxycytidine triphosphate (dCTP), is recognized by DNA polymerases and incorporated into the growing DNA strand.[15][18]

Once incorporated, the presence of the fluorine atom in the arabinose sugar moiety introduces a steric hindrance that disrupts the normal action of DNA polymerases.[18] This leads to a phenomenon known as chain termination, where the further elongation of the DNA strand is halted.[18][19] In the case of gemcitabine, a unique "masked chain termination" occurs, where one additional deoxynucleotide is incorporated after the analog before DNA synthesis is arrested.[18][20] This masking effect may protect the incorporated analog from immediate excision by proofreading exonucleases.

The incorporation of these analogs into DNA also destabilizes the DNA strand, making it more susceptible to breakage and inducing DNA damage responses that can ultimately trigger cell death.[21]

Sources

- 1. Fludarabine - Wikipedia [en.wikipedia.org]

- 2. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clofarabine - Wikipedia [en.wikipedia.org]

- 4. Gemcitabine - Wikipedia [en.wikipedia.org]

- 5. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Mechanisms responsible for resistance of sublines derived from leukemia cell lines to an antitumor agent 9-beta-D-arabinofuranosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fludarabine | C10H12FN5O4 | CID 657237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]

- 18. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]

- 20. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oral antilymphocyte activity and induction of apoptosis by 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antiviral Potential of 2'-Fluoro-5-Bromoarabinosylcytosine

This document provides an in-depth technical exploration of 2'-fluoro-5-bromoarabinosylcytosine (FBrAC), a synthetic nucleoside analog with significant therapeutic potential as an antiviral agent. As direct research on this specific compound is emerging, this guide synthesizes data from its closely related and well-studied analogs—particularly those with 2'-fluoro-arabinosyl modifications—to build a robust, scientifically grounded case for its predicted mechanism of action, antiviral spectrum, and the experimental framework required for its validation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral chemotherapy.

Introduction: The Strategic Design of Nucleoside Analogs

Nucleoside analogs represent a cornerstone of antiviral therapy. Their success lies in their ability to mimic natural nucleosides, allowing them to be recognized and processed by viral enzymes, ultimately disrupting the replication cycle.[1] The therapeutic efficacy and selectivity of these molecules are critically dependent on strategic chemical modifications to both the sugar moiety and the nucleobase.[2]

The insertion of a fluorine atom, one of the most significant modifications in medicinal chemistry, profoundly alters the electronic and steric properties of a molecule.[3] Specifically, a fluorine atom at the 2' position of the sugar ring enhances metabolic stability and can lock the sugar into a conformation favorable for binding to viral enzymes.[2][3] Concurrently, substitutions at the 5-position of the pyrimidine base, such as with halogens like bromine, are known to be critical for recognition by virus-specific enzymes, thereby forming the basis of selective toxicity.

This guide focuses on 2'-fluoro-5-bromoarabinosylcytosine (FBrAC), a compound rationally designed to leverage these principles. By examining the extensive data available for its structural relatives, such as 2'-fluoro-5-iodoarabinosylcytosine (FIAC) and 2'-fluoro-5-methyl-arabinofuranosyluracil (FMAU), we can project a detailed profile of FBrAC's antiviral potential and outline the necessary steps for its preclinical evaluation.

Molecular Architecture and Rationale for Design

The antiviral potential of FBrAC is rooted in its unique chemical structure, which deviates from the natural deoxycytidine in three critical ways. Understanding these modifications is key to appreciating its predicted mechanism of action.

-

Arabinofuranosyl Sugar: Unlike the natural 2'-deoxyribose sugar found in DNA, FBrAC possesses an arabinose sugar. The key difference is the stereochemistry at the 2' carbon, where the substituent (in this case, fluorine) is in the "up" (β) configuration. This alteration significantly influences the sugar's pucker and the overall conformation of the nucleoside, which can affect its interaction with the active sites of viral polymerases.

-

2'-Fluorine Substituent: The replacement of the 2'-hydroxyl group with a highly electronegative fluorine atom has several crucial consequences. It increases the stability of the glycosidic bond, making the nucleoside more resistant to enzymatic degradation.[3] Furthermore, this modification is a key determinant in how the analog is processed by polymerases, often leading to the termination of DNA chain elongation.

-

5-Bromine Substituent: The large, electron-withdrawing bromine atom at the 5-position of the cytosine base serves as a recognition element for viral kinases. Many herpesviruses encode a thymidine kinase (TK) that is far less substrate-specific than its human counterpart.[4] This viral TK can recognize and phosphorylate nucleoside analogs with bulky groups at the 5-position, initiating the analog's activation pathway selectively within infected cells.

Caption: Structural relationships between natural deoxycytidine and key antiviral analogs.

Predicted Mechanism of Antiviral Action: A Multi-Step Process

The mechanism of action for FBrAC is predicted to be a multi-step process involving selective activation within virus-infected cells, culminating in the inhibition of viral DNA synthesis. This pathway ensures that the cytotoxic effects are primarily directed at infected cells, sparing uninfected host cells.[5]

-

Cellular Uptake and Selective Phosphorylation: FBrAC enters the cell via nucleoside transporters. In a cell infected with a virus like HSV or VZV, the virus-encoded thymidine kinase (TK) recognizes FBrAC and catalyzes the first phosphorylation step, converting it to FBrAC-monophosphate (FBrAC-MP). This is the critical selectivity step, as host cell kinases phosphorylate FBrAC much less efficiently.[6]

-

Conversion to the Active Triphosphate Form: Host cell kinases subsequently add two more phosphate groups, converting FBrAC-MP into the active antiviral agent, FBrAC-triphosphate (FBrAC-TP).

-

Inhibition of Viral DNA Polymerase: FBrAC-TP acts as a potent and selective inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA strand.

-

Chain Termination: Upon incorporation, the 2'-fluoro-arabinosyl configuration of FBrAC prevents the formation of the next phosphodiester bond, leading to immediate termination of viral DNA chain elongation. This effectively halts viral replication.

Caption: Predicted pathway for activation and antiviral action of FBrAC.

Projected Antiviral Spectrum

Based on the established activity of its close analogs, FBrAC is predicted to be most potent against members of the Herpesviridae family.

-

Herpes Simplex Virus (HSV-1 & HSV-2): Analogs like FIAC and FEAU demonstrate potent activity against both HSV types.[6][7] This is a primary predicted target for FBrAC.

-

Varicella-Zoster Virus (VZV): FIAC has proven clinically superior to adenine arabinoside for treating VZV infections in immunosuppressed patients, suggesting a strong potential for FBrAC in managing shingles (herpes zoster).[8]

-

Human Cytomegalovirus (HCMV): FIAC is also a selective agent against HCMV.[9] The activation of analogs in HCMV-infected cells is less pronounced than in HSV-infected cells but still sufficient for selective antiviral activity.[9]

-

Epstein-Barr Virus (EBV) and Hepatitis B Virus (HBV): The related L-analog of FMAU, Clevudine, is a potent inhibitor of both EBV and HBV, indicating that the broader antiviral potential of FBrAC warrants investigation.[10]

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Reference |

| FIAC | HCMV | 0.6 | 8 | Human Skin Fibroblasts | [9] |

| FEAU | HSV-1 | <0.25 | 200 - 2,060 | Vero, L1210 | [6] |

| FMAU | HSV-1 | <0.25 | 9 - 28 | Vero, L1210 | [6] |

| L-FMAU | HBV | 0.1 | >1000 | 2.2.15 cells | [3][10] |

| L-FMAU | EBV | 5.0 | >1000 | H1 cells | [3][10] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

Core Experimental Protocols for Preclinical Evaluation

Validating the antiviral potential of FBrAC requires a systematic series of in vitro assays. The following protocols provide a self-validating framework for determining efficacy, selectivity, and mechanism.

Protocol 1: In Vitro Antiviral Efficacy (Plaque Reduction Assay)

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for HSV, Human Foreskin Fibroblasts for HCMV) into 6-well plates and grow to 95-100% confluency.

-

Virus Infection: Aspirate the growth medium and infect the cell monolayers with a low multiplicity of infection (MOI) of the target virus (e.g., ~100 plaque-forming units/well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Application: Prepare serial dilutions of FBrAC in an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose). After adsorption, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well. Include a "no drug" virus control and a "no virus" cell control.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-3 days for HSV, 7-10 days for HCMV).

-

Plaque Visualization: Aspirate the overlay medium. Fix the cells with methanol and stain with a 0.1% crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the "no drug" control for each compound concentration. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay measures the effect of the compound on the metabolic activity of uninfected host cells to determine its therapeutic window.

-

Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at a density of ~10,000 cells/well and allow them to attach overnight.

-

Compound Application: Add serial dilutions of FBrAC to the wells. Include a "no drug" cell control.

-

Incubation: Incubate the plate for the same duration as the plaque reduction assay to ensure comparable exposure times.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the "no drug" control. The 50% cytotoxic concentration (CC₅₀) is determined from the resulting dose-response curve. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀.

Sources

- 1. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. 2'Fluoro-5-iodo-arabinosyl-cytosine: a new agent for herpes infections in the immunosuppressed patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2'-Fluoro-5-iodoarabinosylcytosine, a new potent antiviral agent: efficacy in immunosuppressed individuals with herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus - PMC [pmc.ncbi.nlm.nih.gov]

"In vitro cytotoxicity of 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine"

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine (FBr-araC)

Executive Summary

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy is intrinsically linked to their ability to selectively induce cytotoxicity in target cells. This guide provides a comprehensive framework for the in vitro evaluation of this compound (FBr-araC), a cytidine nucleoside analog. As a senior application scientist, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust, self-validating approach to characterization. We will detail the postulated mechanism of action of FBr-araC, provide step-by-step protocols for a multi-parametric assessment of its cytotoxic effects—encompassing cell viability, membrane integrity, and apoptosis—and outline the logical framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the cytotoxic profile of novel therapeutic candidates like FBr-araC.

Introduction and Postulated Mechanism of Action

This compound (FBr-araC) is a synthetic nucleoside analog belonging to a class of compounds that has yielded significant therapeutic agents, such as Cytarabine (ara-C).[1][2][3] The defining structural features of FBr-araC—the fluorine atom at the 2' arabinose position and the bromine atom at the 5-position of the cytosine base—are modifications designed to alter its metabolic stability, substrate specificity, and overall biological activity compared to endogenous nucleosides.

The cytotoxic activity of such analogs is predicated on their recognition and metabolism by cellular enzymes involved in DNA synthesis.[3] The widely accepted mechanism for this class of compounds involves a multi-step intracellular activation process.[3][4][5]

Postulated Mechanism of FBr-araC Cytotoxicity:

-

Cellular Uptake: FBr-araC enters the cell via nucleoside transporters embedded in the plasma membrane.

-

Phosphorylation Cascade: Once inside the cell, FBr-araC is a substrate for cellular kinases. The initial and rate-limiting step is the conversion to FBr-araC-monophosphate, a reaction likely catalyzed by deoxycytidine kinase (dCK).[3] Subsequent phosphorylations by other kinases yield the active triphosphate form, FBr-araC-triphosphate (FBr-araCTP).

-

Inhibition of DNA Synthesis: The active FBr-araCTP acts as a competitive inhibitor of DNA polymerases.[6] Its structural similarity to the natural nucleotide dCTP allows it to be incorporated into the growing DNA strand.

-

DNA Chain Termination: The arabinose sugar moiety, particularly with the electronegative fluorine at the 2' position, distorts the sugar-phosphate backbone. This steric hindrance makes it a poor primer for the addition of the next nucleotide, effectively terminating DNA chain elongation.[1]

-

Induction of Cell Death: The accumulation of DNA strand breaks and the stalling of replication forks trigger cell cycle arrest and initiate programmed cell death, or apoptosis.[1]

A Multi-Parametric Framework for In Vitro Cytotoxicity Assessment

A single assay is insufficient to define the cytotoxic profile of a compound. A robust evaluation requires a multi-faceted approach to distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell death) and to elucidate the mechanism of cell death. The following experimental workflow provides a comprehensive strategy.

Conclusion

This guide outlines a rigorous, multi-parametric strategy for the in vitro characterization of this compound. By moving beyond a single endpoint and integrating measures of metabolic viability, membrane integrity, and specific apoptotic pathway activation, researchers can build a comprehensive profile of FBr-araC's cytotoxic activity. This methodical approach, grounded in self-validating protocols and causal logic, is essential for identifying the compound's therapeutic potential, understanding its mechanism of action, and guiding further preclinical development.

References

-

BMG Labtech. (2025). Apoptosis – what assay should I use?[Link]

-

Elsevier. (2023). CARCINOMA CELL-BASED 5-FLUOROURACIL EVALUATION IN MICROFLUIDIC SYSTEM. [Link]

-

Miura, S., Yoshimura, Y., Satoh, H., & Izuta, S. (2001). The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases. Japanese Journal of Cancer Research, 92(5), 562–567. [Link]

-

Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Kufe, D. W., Major, P. P., Egan, E. M., & Beardsley, G. P. (1980). Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function. Journal of Biological Chemistry, 255(19), 8997–9000. [Link]

-

National Center for Biotechnology Information. (2020). Analysis of In Vitro Cytotoxicity of Carbohydrate-Based Materials Used for Dissolvable Microneedle Arrays. [Link]

-

National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. [Link]

-

Parker, W. B., Shaddix, S. C., Rose, L. M., et al. (1991). Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate. Cancer Research, 51(9), 2386–2394. [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

-

Heinemann, V., Xu, Y. Z., Chubb, S., et al. (1988). Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine. Cancer Research, 48(14), 4024–4031. [Link]

-

Scribd. MTT Assay Protocol for Lab Use. [Link]

-

Anticancer Research. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. [Link]

Sources

- 1. 1-beta-D-arabinofuranosylcytosine is cytotoxic in quiescent normal lymphocytes undergoing DNA excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative activity of 1-beta-d-arabinofuranosyl-5-fluorocytosine and related compounds against transplanted mouse leukemias in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the mechanism of cytotoxicity of 2-chloro-9-(2-deoxy-2- fluoro-beta-D-arabinofuranosyl)adenine, 2-chloro-9-(2-deoxy-2-fluoro- beta-D-ribofuranosyl)adenine, and 2-chloro-9-(2-deoxy-2,2-difluoro- beta-D-ribofuranosyl)adenine in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Journey: A Technical Guide to the Metabolic Pathway of Fluorinated Arabinosylcytosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fluorinated arabinosylcytosine derivatives represent a cornerstone in the chemotherapeutic landscape, exhibiting potent activity against a range of hematological malignancies and solid tumors. Their clinical efficacy is intrinsically linked to a complex intracellular metabolic pathway that governs their activation, mechanism of action, and eventual catabolism. This technical guide provides an in-depth exploration of this metabolic journey, designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the critical molecular events that dictate the therapeutic index of these important agents. We will dissect the key enzymatic steps, from cellular uptake to DNA incorporation, and elucidate the mechanisms of resistance that often limit their clinical utility. Furthermore, this guide offers detailed experimental protocols and data presentation formats to empower researchers in their investigation of this fascinating class of antimetabolites.

Introduction: The Significance of Fluorination in Arabinosylcytosine Analogs

The introduction of fluorine into the arabinosylcytosine scaffold has been a pivotal strategy in anticancer drug design. This small but highly electronegative atom imparts profound changes to the molecule's physicochemical properties, influencing its metabolic stability, enzyme interactions, and ultimately, its cytotoxic potential. The C-F bond's strength enhances resistance to enzymatic degradation, particularly by cytidine deaminase (CDA), a key catabolic enzyme for the parent compound, cytarabine (ara-C). This increased metabolic stability prolongs the intracellular half-life of the active metabolites, thereby enhancing their therapeutic window.

This guide will focus on the metabolic pathways of prominent fluorinated arabinosylcytosine derivatives, including:

-

Gemcitabine (dFdC): A difluorinated analog with broad activity against solid tumors.

-

Fludarabine (F-ara-A): A fluorinated purine analog effective in hematologic malignancies.

-

Clofarabine: A second-generation purine nucleoside analog with enhanced stability.

-

Sapacitabine: An oral prodrug of the fluorinated deoxycytidine analog CNDAC.

Understanding the nuances of their metabolic activation and inactivation is paramount for optimizing their clinical use, overcoming resistance, and designing the next generation of more effective and selective anticancer agents.

The Anabolic Pathway: A Stepwise Activation to Cytotoxicity

The therapeutic activity of fluorinated arabinosylcytosine derivatives is entirely dependent on their intracellular conversion to the active triphosphate form. This anabolic pathway is a tightly regulated, multi-step process involving a cascade of kinases.

Cellular Uptake: The Gateway to the Cell

The initial and crucial step in the metabolic activation is the transport of the nucleoside analog across the cell membrane. As hydrophilic molecules, they cannot passively diffuse through the lipid bilayer and rely on specific nucleoside transporters. The two major families of nucleoside transporters are:

-

Human Equilibrative Nucleoside Transporters (hENTs): These are bidirectional, facilitative diffusion transporters. hENT1 is the most ubiquitously expressed and a primary transporter for gemcitabine and fludarabine.

-

Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent, active transporters that move nucleosides against a concentration gradient.

The expression levels of these transporters can significantly influence drug uptake and, consequently, cellular sensitivity. Reduced expression of hENT1 is a recognized mechanism of resistance to gemcitabine.

Figure 1: Cellular uptake of fluorinated arabinosylcytosine derivatives via hENT and hCNT transporters.

The Phosphorylation Cascade: A Three-Step Activation

Once inside the cell, the nucleoside analog must undergo sequential phosphorylation to its active triphosphate form. This process is catalyzed by three key enzymes:

-

Deoxycytidine Kinase (dCK): The Rate-Limiting Step: The initial phosphorylation to the monophosphate derivative is catalyzed by deoxycytidine kinase (dCK). This is the rate-limiting step in the activation pathway and a critical determinant of drug efficacy.[1] The affinity of dCK for different fluorinated analogs varies, influencing their activation efficiency. For instance, the Km values of dCK for deoxycytidine and gemcitabine are 1.5 µM and 4.6 µM, respectively, indicating a slightly lower affinity for gemcitabine.[1] Clofarabine, on the other hand, is a better substrate for dCK than the natural substrate deoxycytidine. Deficiencies in dCK activity, through mutation or reduced expression, are a major mechanism of acquired resistance to these drugs.

-

UMP/CMP Kinase (CMPK): The Second Phosphorylation: The monophosphate is then converted to the diphosphate form by UMP/CMP kinase. This enzyme has a broad substrate specificity and can phosphorylate a variety of pyrimidine nucleoside monophosphates. The relative efficiency of phosphorylation by CMPK for gemcitabine monophosphate is lower than that for the natural substrate dCMP.[2][3][4][5]

-

Nucleoside Diphosphate Kinase (NDPK): The Final Activation: The final step is the phosphorylation of the diphosphate to the active triphosphate, catalyzed by nucleoside diphosphate kinases. NDPKs exhibit broad substrate specificity, transferring the terminal phosphate from ATP to a wide range of nucleoside diphosphates.[6][7][8][9]

Figure 2: The three-step phosphorylation cascade of fluorinated arabinosylcytosine derivatives.

Mechanisms of Action: How the Activated Drug Kills Cancer Cells

The cytotoxic effects of fluorinated arabinosylcytosine triphosphates are primarily mediated through two key mechanisms that disrupt DNA synthesis and integrity.[10]

Incorporation into DNA and Chain Termination

The triphosphate analogs are structural mimics of the natural deoxynucleoside triphosphates (e.g., dCTP) and are recognized by DNA polymerases. During DNA replication, these analogs are incorporated into the growing DNA strand. The presence of the fluorine atom and the arabinose sugar moiety distorts the DNA helix, creating a steric hindrance that inhibits the action of DNA polymerases, leading to chain termination. This disruption of DNA elongation is a critical event in inducing apoptosis.[10]

Inhibition of Ribonucleotide Reductase

The diphosphate forms of some fluorinated arabinosylcytosine derivatives, such as gemcitabine diphosphate (dFdCDP) and clofarabine diphosphate, are potent inhibitors of ribonucleotide reductase (RNR).[10][11] RNR is a crucial enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, these analogs deplete the intracellular pool of natural deoxynucleotides, which has a dual effect:

-

It reduces the competition for DNA polymerase, thereby increasing the incorporation of the analog triphosphate into DNA.

-

It further halts DNA synthesis due to the scarcity of essential building blocks.

Clofarabine and fludarabine can also inhibit ribonucleotide reductase.[10][11]

The Catabolic Pathway: Inactivation and Elimination

The clinical efficacy of fluorinated arabinosylcytosine derivatives is also influenced by their rate of inactivation through catabolic pathways.

Deamination by Cytidine Deaminase (CDA)

The primary route of catabolism for gemcitabine is deamination by cytidine deaminase (CDA) to the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[1] CDA is highly expressed in the liver and spleen, leading to rapid systemic clearance of gemcitabine. High levels of CDA in tumor cells can also contribute to drug resistance. The kinetic parameters for CDA with gemcitabine (Km = 95.7 µM) are less favorable than for the natural substrate deoxycytidine (Km = 46.3 µM), but the enzyme still efficiently inactivates the drug.[1]

The fluorine substitution in fludarabine and clofarabine renders them more resistant to deamination, contributing to their longer intracellular half-lives and sustained activity.

Figure 3: Inactivation of gemcitabine by cytidine deaminase (CDA).

Mechanisms of Resistance: Why Treatment Fails

The development of resistance is a major clinical challenge in the use of fluorinated arabinosylcytosine derivatives. Resistance can arise through various mechanisms that either limit the activation of the drug or enhance its efflux and the repair of the damage it causes.

-

Impaired Cellular Uptake: Decreased expression of nucleoside transporters, particularly hENT1, reduces the influx of the drug into the cancer cell.

-

Deficient Drug Activation: Mutations or downregulation of deoxycytidine kinase (dCK) activity prevents the crucial first phosphorylation step, rendering the drug inactive.

-

Increased Drug Inactivation: Overexpression of cytidine deaminase (CDA) leads to rapid catabolism of gemcitabine.

-

Enhanced Drug Efflux: ATP-binding cassette (ABC) transporters can actively pump the drug and its metabolites out of the cell.

-

Alterations in Drug Targets: Changes in the structure or expression of DNA polymerase or ribonucleotide reductase can reduce their sensitivity to the drug's inhibitory effects.

-

Enhanced DNA Repair: Upregulation of DNA repair pathways, such as homologous recombination and non-homologous end joining, can remove the incorporated drug from the DNA, mitigating its cytotoxic effects.[9][12][13][14] Sapacitabine's active metabolite, CNDAC, induces single-strand breaks that are converted to double-strand breaks in the subsequent S phase, which are primarily repaired by homologous recombination.[15]

Experimental Protocols: A Practical Guide for the Laboratory

This section provides detailed methodologies for key experiments to study the metabolic pathway of fluorinated arabinosylcytosine derivatives.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol describes a radiometric assay to measure dCK activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease inhibitors)

-

Reaction buffer (50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 5 mM ATP, 10 mM NaF, 1 mM DTT)

-

[³H]-deoxycytidine or other radiolabeled nucleoside analog

-

DE-81 filter paper discs

-

Scintillation cocktail and counter

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine protein concentration.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine 20 µL of cell lysate with 30 µL of reaction buffer containing the radiolabeled substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by placing the tubes on ice.

-

-

Separation and Quantification:

-

Spot 40 µL of the reaction mixture onto DE-81 filter paper discs.

-

Wash the discs three times with 1 mM ammonium formate to remove unincorporated radiolabel.

-

Wash once with ethanol and air dry.

-

Place the discs in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Quantification of Intracellular Metabolites by HPLC-MS/MS

This protocol outlines a method for the simultaneous quantification of the parent drug and its phosphorylated metabolites.[16][17]

Materials:

-

Methanol

-

Trichloroacetic acid (TCA)

-

LC-MS/MS system with a suitable column (e.g., porous graphitic carbon)

-

Mobile phases (e.g., ammonium acetate and acetonitrile gradients)[17]

-

Internal standards for each analyte

Procedure:

-

Sample Preparation:

-

Harvest a known number of cells and wash with ice-cold PBS.

-

Extract the metabolites by adding ice-cold 60% methanol.

-

Centrifuge to pellet cellular debris.

-

For triphosphate analysis, a further extraction with TCA may be necessary.[18]

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried extract in mobile phase A.[16]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution program.[17]

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.[17][18]

-

Construct calibration curves using known concentrations of standards to quantify the metabolites in the samples.

-

Data Presentation: Summarizing Quantitative Data

For clarity and ease of comparison, quantitative data should be presented in well-structured tables.

Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) for Deoxycytidine and Gemcitabine[1]

| Substrate | Km (µM) |

| Deoxycytidine | 1.5 |

| Gemcitabine | 4.6 |

Table 2: Kinetic Parameters of Cytidine Deaminase (CDA) for Deoxycytidine and Gemcitabine[1]

| Substrate | Km (µM) |

| Deoxycytidine | 46.3 |

| Gemcitabine | 95.7 |

Conclusion and Future Directions

The metabolic pathway of fluorinated arabinosylcytosine derivatives is a complex and fascinating area of study with direct implications for cancer therapy. A thorough understanding of each step, from cellular entry to DNA incorporation and catabolism, is essential for optimizing the use of these life-saving drugs. The fluorination strategy has proven to be highly effective in enhancing the metabolic stability and therapeutic potential of arabinosylcytosine analogs.

Future research should continue to focus on:

-

Personalized Medicine: Developing predictive biomarkers, such as the expression levels of key transporters and enzymes, to identify patients who are most likely to respond to these agents.

-

Overcoming Resistance: Designing novel strategies to circumvent resistance mechanisms, such as the co-administration of CDA inhibitors or agents that modulate DNA repair pathways.

-

Next-Generation Analogs: Synthesizing new fluorinated derivatives with improved pharmacokinetic profiles, greater selectivity for tumor cells, and reduced toxicity.

By continuing to unravel the intricacies of their metabolic pathways, the scientific community can pave the way for more effective and personalized cancer treatments.

References

-

Heinemann, V., et al. (1992). Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase. Cancer Research, 52(18), 533-539. [Link]

-

Li, Y., et al. (2014). Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 115-120. [Link]

-